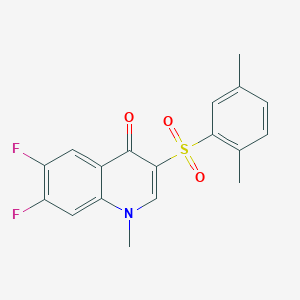

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, along with two fluorine atoms on the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Substitution: The fluorine atoms on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

Biology and Medicine

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt cell wall synthesis.

Cancer Research: It may be investigated for its anticancer properties, particularly in targeting specific enzymes involved in cell proliferation.

Industry

Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

6,7-Difluoro-1-methylquinolin-4(1H)-one: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

3-((2,5-Dimethylphenyl)sulfonyl)quinolin-4(1H)-one: Lacks the fluorine atoms, affecting its lipophilicity and interaction with biological targets.

Uniqueness

The presence of both the sulfonyl group and fluorine atoms in 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one makes it unique in terms of its chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of interactions with molecular targets, enhancing its versatility in scientific research and industrial applications.

Biological Activity

The compound 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a member of the quinolone family, which has garnered attention due to its potential biological activities, including antimalarial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core substituted with a sulfonyl group and difluoromethyl groups that enhance its biological activity.

Antimalarial Activity

Research indicates that quinolone derivatives exhibit significant antimalarial properties. Studies have shown that compounds structurally similar to this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, ELQ compounds demonstrated low nanomolar IC50 values against multidrug-resistant strains of P. falciparum .

Anticancer Activity

In vitro studies have indicated that derivatives of quinoline possess antiproliferative effects against various cancer cell lines. For example, certain quinolone derivatives have been shown to outperform standard chemotherapeutics like doxorubicin in inhibiting cancer cell growth . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinoline ring. Key findings include:

- Fluorination : The introduction of fluorine atoms at positions 6 and 7 has been correlated with enhanced potency against certain pathogens.

- Sulfonyl Group : The presence of a sulfonyl moiety contributes to improved solubility and bioavailability.

| Substituent | Effect on Activity |

|---|---|

| Fluorine (F) | Increases potency |

| Sulfonyl (SO2) | Enhances solubility |

| Methyl (CH3) | Modulates lipophilicity |

Case Study 1: Antimalarial Efficacy

In a comparative study involving various quinolone derivatives, this compound was tested against P. falciparum strains. The compound exhibited an IC50 value significantly lower than traditional antimalarials, indicating its potential as a novel therapeutic agent.

Case Study 2: Anticancer Properties

A series of experiments evaluating the antiproliferative effects of this compound against breast cancer cell lines revealed that it induced apoptosis at concentrations lower than those required for doxorubicin treatment. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3S/c1-10-4-5-11(2)16(6-10)25(23,24)17-9-21(3)15-8-14(20)13(19)7-12(15)18(17)22/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVKAHUMOLWACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.